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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

For researchers, scientists, and drug development professionals, understanding the nature of

enzyme inhibition is paramount. This guide provides an objective comparison of the reversibility

of C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-

binding protein (CBP), with alternative inhibitors. Experimental data and detailed protocols are

presented to support the assessment of its binding characteristics.

C646 is a competitive inhibitor of p300/CBP with respect to acetyl-CoA, and is generally

considered to be a reversible inhibitor.[1][2][3] Evidence for its reversible nature comes from

studies showing that the level of p300 inhibition by C646 is independent of pre-incubation time,

and the acetyl transfer catalyzed by p300 remains linear over time in the presence of C646.[1]

These are hallmarks of a classical, reversible inhibitor.

However, some findings suggest a more complex interaction. One report indicated that a close

analog of C646, lacking a potentially thiol-reactive olefin, was inactive in cellular assays, hinting

at a possible covalent mechanism of action for C646.[4] Furthermore, another study identified

C646 as a molecule that induces protein degradation through a neddylation-dependent

pathway, directly targeting and degrading Exportin-1 (XPO1), which in turn affects p300

chromatin occupancy.[4] This suggests that the cellular effects of C646 may not be solely due

to direct, reversible inhibition of p300/CBP HAT activity.

This guide explores the experimental approaches used to determine inhibitor reversibility and

compares C646 with other p300/CBP inhibitors.
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Comparison of p300/CBP Inhibitor Reversibility
The following table summarizes the reversibility and key characteristics of C646 and alternative

p300/CBP inhibitors.
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Inhibitor Target(s)
Mechanism of
Action

Reversibility
Key
Experimental
Evidence

C646 p300/CBP
Competitive with

Acetyl-CoA

Generally

considered

Reversible

Inhibition is

independent of

pre-incubation

time; acetyl

transfer is linear

over time.[1]

However, some

evidence

suggests

potential for

covalent

interaction and

indirect effects

via XPO1

degradation.[4]

A-485 p300/CBP
Competitive with

Acetyl-CoA
Reversible

Rapidly

reversible

inhibition of

H3K27

acetylation in

washout

experiments.[5]
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Compound 2

(Acrylamide)
p300/CBP Covalent Irreversible

Significantly less

reversible

inhibition of

H3K27

acetylation

compared to A-

485 in washout

experiments;

sustained

inhibition after

washout.[5]

L002 p300
Competitive with

Acetyl-CoA
Reversible

Described as a

reversible and

specific p300

inhibitor.[6]

Experimental Protocols for Assessing Reversibility
Determining whether an inhibitor binds reversibly or irreversibly to its target is crucial. The

following are detailed methodologies for key experiments used to assess inhibitor reversibility.

Washout Experiment
This method assesses the recovery of cellular activity after the removal of the inhibitor.

Objective: To determine if the inhibitory effect of a compound is reversed upon its removal from

the cellular environment.

Methodology:

Cell Culture and Treatment:

Plate cells (e.g., PC-3 prostate cancer cells) at an appropriate density and allow them to

adhere overnight.

Treat the cells with the inhibitor (e.g., C646 or a comparator like A-485) at a concentration

known to inhibit the target (e.g., 10x the EC50 for histone acetylation inhibition) for a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8155265/
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/cbp-p300/inhibitor.html
https://www.benchchem.com/product/b1668185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specified duration (e.g., 24 hours).[5]

Washout Procedure:

Aspirate the medium containing the inhibitor.

Wash the cells multiple times (e.g., 3 times) with fresh, pre-warmed, inhibitor-free medium

to remove any unbound compound.

After the final wash, add fresh, inhibitor-free medium to the cells.

Time-Course Analysis:

Incubate the cells for various time points post-washout (e.g., 1, 4, 8, 24, 48 hours).[5]

Endpoint Measurement:

At each time point, lyse the cells and analyze the target activity. For p300/CBP, this is

often the level of a specific histone acetylation mark, such as H3K27ac, which can be

quantified by Western blot or ELISA.[5]

Data Analysis:

Compare the levels of the target marker at different time points post-washout to the levels

in cells continuously treated with the inhibitor and to untreated control cells. A return of the

marker to baseline levels indicates reversible inhibition.

Jump Dilution Assay
This in vitro biochemical assay measures the dissociation rate of an inhibitor from its target

enzyme.

Objective: To determine the inhibitor's off-rate (k_off) and residence time on the target.

Methodology:

Enzyme-Inhibitor Complex Formation:
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Pre-incubate the purified enzyme (e.g., p300 HAT domain) with a saturating concentration

of the inhibitor (e.g., 10x IC50) to allow for the formation of the enzyme-inhibitor (EI)

complex.[7][8]

Rapid Dilution ("Jump"):

Rapidly dilute the EI complex (e.g., 100-fold) into a reaction mixture containing the

enzyme's substrates (e.g., a histone peptide and acetyl-CoA) and detection reagents.[7][9]

The dilution should reduce the free inhibitor concentration to a level well below its IC50.

Monitoring Enzyme Activity:

Continuously monitor the recovery of enzyme activity over time as the inhibitor dissociates

from the enzyme.[7][10] This can be done using a variety of methods, such as radiometric

assays, fluorescence-based assays, or coupled enzyme assays that detect a product of

the HAT reaction.

Data Analysis:

Fit the progress curves of enzyme activity recovery to an appropriate kinetic model to

determine the dissociation rate constant (k_off).[8][11] The residence time (τ) of the

inhibitor is the reciprocal of the k_off (τ = 1/k_off). A short residence time is indicative of a

rapidly reversible inhibitor.

Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the p300/CBP

signaling pathway and the experimental workflows for assessing inhibitor reversibility.
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Caption: p300/CBP signaling pathway and point of C646 inhibition.
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Caption: Workflow for a washout experiment to assess inhibitor reversibility.
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Caption: Workflow for a jump dilution assay to determine inhibitor off-rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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